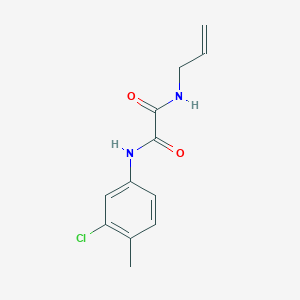

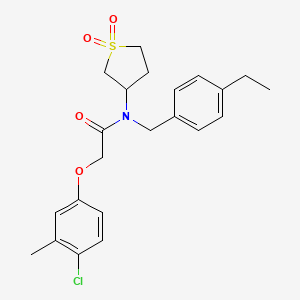

![molecular formula C18H16F3N5O2S B2382665 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline CAS No. 2097919-32-7](/img/structure/B2382665.png)

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antifungal Properties

Trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities. These compounds exhibited good in vitro antifungal effects against several pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . Their unique structure makes them promising candidates for combating fungal infections.

Insecticidal Activity

The same trifluoromethyl pyrimidine derivatives were also tested for insecticidal properties. While their activity was moderate compared to the reference compound chlorantraniliprole, they still demonstrated efficacy against pests such as Mythimna separata and Spodoptera frugiperda . Further research could explore their potential as insecticides.

Anticancer Potential

The synthesized trifluoromethyl pyrimidine compounds were evaluated for anticancer activity. Although their potency was lower than that of doxorubicin, they still showed certain effects against cancer cell lines such as PC3, K562, Hela, and A549 . Investigating their mechanisms of action and optimizing their structure may reveal novel anticancer agents.

Drug Design and Development

Given the importance of pyrimidine as a lead molecule in drug design, this compound’s unique structure could inspire the development of new pharmaceuticals. Researchers may explore modifications to enhance its bioactivity, specificity, and safety profiles .

Biological Activity Beyond Antifungal and Anticancer

Considering the nitrogen-containing heterocyclic nature of pyrimidines, this compound might find applications beyond antifungal and anticancer realms. It could be investigated for other biological activities, such as plant growth regulation or antioxidant effects .

Synergistic Combinations

Exploring synergistic effects with other compounds could be valuable. Combining this trifluoromethyl pyrimidine derivative with existing antifungal or anticancer agents might enhance overall efficacy while minimizing adverse effects.

Mechanism of Action

Target of Action

The primary target of the compound “8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline” is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these enzymes, such as cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by the compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can include the suppression of uncontrolled cell growth, which is a characteristic feature of cancer .

Result of Action

The result of the compound’s action is the inhibition of protein kinases, leading to the suppression of uncontrolled cell growth . This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

properties

IUPAC Name |

8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-11-16(24-12-23-15)25-7-9-26(10-8-25)29(27,28)14-5-1-3-13-4-2-6-22-17(13)14/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOATFHGAHWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

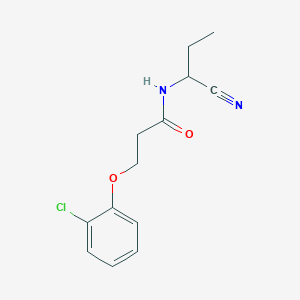

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)

![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)

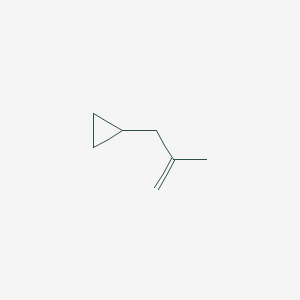

![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)

![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)

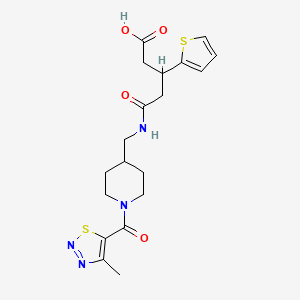

![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)